molecular formula C27H34Cl3N3O B13791185 Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride CAS No. 80785-14-4

Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride

Cat. No.: B13791185
CAS No.: 80785-14-4
M. Wt: 522.9 g/mol
InChI Key: SDGGMXVBANQKIZ-UHFFFAOYSA-N
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Description

Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by the presence of a benzamidine core substituted with p-chlorophenyl and p-(2-(diisopropylamino)ethoxy)phenyl groups. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Benzamidine Core: This can be achieved by reacting benzamidine with appropriate chlorinated aromatic compounds under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for potential therapeutic properties, such as enzyme inhibition or receptor binding.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: A simpler analog with similar core structure but lacking the substituted phenyl groups.

    p-Chlorobenzamidine: Contains a p-chlorophenyl group but lacks the diisopropylaminoethoxy substitution.

    N-(2-(Diisopropylamino)ethoxy)benzamidine: Contains the diisopropylaminoethoxy group but lacks the p-chlorophenyl substitution.

Uniqueness

Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications.

Properties

CAS No.

80785-14-4

Molecular Formula

C27H34Cl3N3O

Molecular Weight

522.9 g/mol

IUPAC Name

2-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride

InChI

InChI=1S/C27H32ClN3O.2ClH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-8-6-5-7-9-22)29-24-12-10-23(28)11-13-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H

InChI Key

SDGGMXVBANQKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

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